1-[(4-Chloro-2-pyridinyl)carbonyl]-2-piperidinecarboxylic acid
Overview
Description
1-[(4-Chloro-2-pyridinyl)carbonyl]-2-piperidinecarboxylic acid is a chemical compound with the molecular formula C₁₂H₁₃ClN₂O₃. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorinated pyridine ring and a piperidine carboxylic acid moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(4-Chloro-2-pyridinyl)carbonyl]-2-piperidinecarboxylic acid typically involves several steps, including the formation of the pyridine ring, chlorination, and subsequent coupling with piperidine carboxylic acid. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-[(4-Chloro-2-pyridinyl)carbonyl]-2-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The chlorinated pyridine ring allows for substitution reactions, where the chlorine atom can be replaced by other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Chloro-2-pyridinyl)carbonyl]-2-piperidinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-Chloro-2-pyridinyl)carbonyl]-2-piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The chlorinated pyridine ring and piperidine carboxylic acid moiety play crucial roles in its binding to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-[(4-Chloro-2-pyridinyl)carbonyl]-2-piperidinecarboxylic acid can be compared with other similar compounds, such as:
1-[(4-Chloro-2-pyridinyl)carbonyl]-3-piperidinecarboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
Pyridinium salts: These compounds share the pyridine ring but have different substituents and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chloropyridine-2-carbonyl)piperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-8-4-5-14-9(7-8)11(16)15-6-2-1-3-10(15)12(17)18/h4-5,7,10H,1-3,6H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJORBXKXXAKNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)C2=NC=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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